molecular formula C15H27NO B13952168 Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- CAS No. 53710-61-5

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-

Cat. No.: B13952168
CAS No.: 53710-61-5
M. Wt: 237.38 g/mol
InChI Key: QWTOQWAJZHMPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- is an organic compound with the molecular formula C15H27NO It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by cyclohexylmethyl and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Cyclohexylmethylamine: is reacted with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- may involve more scalable and efficient methods. These could include continuous flow reactions and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of cyclohexylmethyl ketone derivatives.

    Reduction: Formation of cyclohexylmethylamine derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-cyclohexyl-: Similar structure but lacks the cyclohexylmethyl group.

    N,N-Dimethylacetamide: A widely used solvent with different substituents on the amide nitrogen.

Uniqueness

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- is unique due to its dual cyclohexyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where such properties are desired.

Properties

IUPAC Name

N-[4-(cyclohexylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c1-12(17)16-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h13-15H,2-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTOQWAJZHMPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201969
Record name Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37794-48-2, 53710-61-5
Record name Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(Cyclohexylmethyl)cyclohexyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053710615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC172840
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS580XO5XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.